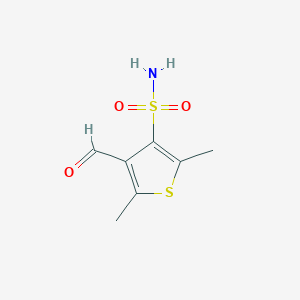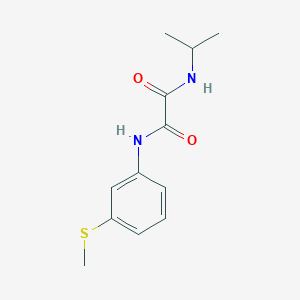
5-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a complex organic molecule that exhibits a variety of properties making it valuable for different applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves the construction of each component and the subsequent assembly into the target molecule. Common steps include the formation of the furan ring, the pyrazole moiety, and the oxadiazole linkage:
Furan Ring Formation: : The furan ring can be synthesized via the Paal-Knorr synthesis, involving the cyclization of a 1,4-dicarbonyl compound.
Pyrazole Moiety Formation: : Pyrazoles are often synthesized by the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Oxadiazole Linkage Formation: : This involves the cyclization of acyl hydrazides with carbon disulfide followed by oxidative cyclization to form the oxadiazole ring.
Industrial Production Methods: : In industrial settings, the production of this compound may be optimized by using scalable processes:
Continuous Flow Chemistry: : Allows for the efficient and safe synthesis of the compound through precise control of reaction conditions.
Catalytic Processes: : Employing catalysts to enhance reaction rates and selectivity, often reducing the need for harsh conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole moiety.
Reduction: : Reduction reactions may target the bromine substituent or the carbonyl group in the carboxamide.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially at the bromine atom.
Common Reagents and Conditions
Oxidation Reagents: : Commonly used oxidizing agents include hydrogen peroxide, potassium permanganate, and dichromate.
Reduction Reagents: : Reagents such as lithium aluminium hydride or sodium borohydride are typically employed.
Substitution Reagents: : Nucleophiles (e.g., thiolates, alkoxides) or electrophiles (e.g., alkyl halides) are used depending on the target site for substitution.
Major Products Formed: : The products from these reactions vary widely based on the conditions but may include:
Oxidized derivatives with hydroxyl or carbonyl functional groups.
Reduced compounds with alkyl groups replacing bromine.
Substituted derivatives with new functional groups at the pyrazole or oxadiazole rings.
Aplicaciones Científicas De Investigación
Chemistry: : Utilized as a building block for more complex molecules in organic synthesis.
Biology: : Investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: : Explored for therapeutic applications, particularly in drug development targeting specific enzymes or receptors.
Industry: : Applied in the creation of materials with unique properties, such as conductive polymers or molecular sensors.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets:
Enzyme Inhibition: : It may inhibit enzymes by binding to active sites or allosteric sites, altering enzyme activity.
Receptor Binding: : It can bind to cellular receptors, modulating signal transduction pathways and leading to changes in cellular functions.
Molecular Targets and Pathways
Kinase Inhibition: : The pyrazole and oxadiazole moieties are known to interact with kinases, which are key regulators in many biological pathways.
DNA Intercalation: : The compound's planar structure allows it to intercalate with DNA, potentially disrupting replication and transcription.
Comparación Con Compuestos Similares
Compared to similar compounds, 5-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is unique due to its specific combination of functional groups, leading to distinct chemical and biological properties.
List of Similar Compounds
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide: : Lacks the bromine atom, affecting its reactivity.
5-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-yl)methyl)furan-2-carboxamide: : Features a thiadiazole instead of an oxadiazole, altering its biological activity.
5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide: : Substitutes an ethyl group with a methyl group, influencing its interaction with enzymes and receptors.
Propiedades
IUPAC Name |
5-bromo-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5O3/c1-2-19-7-8(5-16-19)12-17-11(22-18-12)6-15-13(20)9-3-4-10(14)21-9/h3-5,7H,2,6H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKBPVYAOBMKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2567739.png)
![N-(Cyclopropylmethyl)-6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2567740.png)
![3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2567741.png)

![2-[(4-Fluorobenzyl)amino]-1-phenylethanol](/img/structure/B2567746.png)
![[3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2567749.png)
![4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2567750.png)

![N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2567754.png)

![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-phenylacrylamide](/img/structure/B2567756.png)
![1-(prop-2-yn-1-yl)-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2567757.png)

